Diallyl itaconate
Overview
Description
Diallyl itaconate is an organic compound derived from itaconic acid, characterized by the presence of two allyl groups attached to the itaconate backbone. It is a versatile monomer used in various polymerization processes due to its ability to form cross-linked structures. This compound is of significant interest in the fields of polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl itaconate can be synthesized through the esterification of itaconic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of itaconic acid to this compound.
Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification methods but with optimized conditions to enhance yield and purity. The process involves continuous distillation to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester. The final product is purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Diallyl itaconate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or photochemical conditions.
Oxidation: Reagents like m-chloroperoxybenzoic acid or hydrogen peroxide can be used for oxidation reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of appropriate catalysts.
Major Products:
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Oxidation: Epoxides or hydroxylated derivatives.
Substitution: Allyl-substituted products depending on the nucleophile used.
Scientific Research Applications
Diallyl itaconate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of cross-linked polymers and copolymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of advanced materials such as hydrogels, resins, and coatings.
Biomedical Applications: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Industrial Applications: Utilized in the production of adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of diallyl itaconate primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of allyl groups allows for the formation of covalent bonds between polymer chains, resulting in materials with enhanced mechanical strength and stability. In biological systems, its biocompatibility and ability to form hydrogels make it suitable for drug delivery and tissue engineering applications.
Comparison with Similar Compounds
Itaconic Acid: The parent compound from which diallyl itaconate is derived.
Dimethyl Itaconate: Another ester of itaconic acid with different alkyl groups.
Diethyl Itaconate: Similar to this compound but with ethyl groups instead of allyl groups.
Uniqueness: this compound is unique due to the presence of allyl groups, which provide additional reactivity and the ability to form cross-linked structures. This makes it particularly valuable in applications requiring enhanced mechanical properties and stability.
Properties
IUPAC Name |
bis(prop-2-enyl) 2-methylidenebutanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-6-14-10(12)8-9(3)11(13)15-7-5-2/h4-5H,1-3,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFFYVIZWSPGIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(=C)C(=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062635 | |
Record name | Diallyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-99-9 | |
Record name | Diallyl itaconate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2767-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2-methylene-, 1,4-di-2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl itaconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, 2-methylene-, 1,4-di-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diallyl itaconate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl itaconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diallyl itaconate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3WR3NJ53X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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